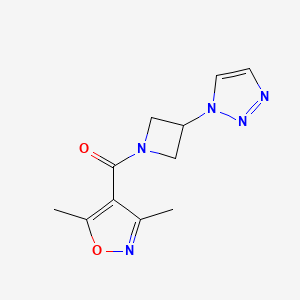
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and an isoxazole ring. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, compounds with similar structures are often synthesized using click chemistry1. Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the product. One common method in click chemistry is the Huisgen 1,3-dipolar cycloaddition, which is often used to synthesize 1,2,3-triazoles1.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its molecular structure.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. However, compounds containing these functional groups can participate in a variety of chemical reactions. For example, triazoles can act as ligands in coordination chemistry2, and azetidines can participate in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present in the compound. For example, the presence of multiple nitrogen atoms could make the compound a potential base. The compound might also exhibit strong dipole-dipole interactions due to the polar bonds in the functional groups.科学的研究の応用
Antibacterial and Antifungal Activities
Novel compounds synthesized from structures related to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone" have shown moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. These compounds have been evaluated through various synthesis methods, highlighting their potential as templates for developing new antimicrobial agents (Rajasekaran et al., 2006).
Catalytic Applications
The synthesis and study of derivatives indicate their utility as catalysts in chemical reactions. For example, a tris(triazolyl)methanol-Cu(I) complex has been identified as a highly active catalyst for the Huisgen 1,3-dipolar cycloaddition, showcasing the potential of these compounds in facilitating organic transformations (Ozcubukcu et al., 2009).
Antitumor Activity
Novel azetidinone derivatives comprising 1,2,4-triazole have been designed and synthesized, demonstrating significant antitumoral activity. This suggests that these compounds could be promising candidates for cancer therapy, with further studies needed to understand their mechanism of action and potential clinical applications (Thomas et al., 2014).
Antioxidant Properties
Research on diphenylmethane derivative bromophenols, including a natural product synthesized from related compounds, has revealed effective antioxidant properties. These findings indicate the potential of these compounds in oxidative stress-related applications, such as in the prevention of diseases associated with free radical damage (Balaydın et al., 2010).
Synthesis and Characterization
The development of new synthesis methodologies for related compounds has been a significant area of research. Studies have focused on the efficient synthesis, characterization, and the potential for creating a variety of derivatives with diverse biological and chemical properties. This work lays the groundwork for future applications in drug development and organic chemistry (Abosadiya et al., 2018).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing triazole rings can sometimes be hazardous due to their potential reactivity3. However, without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.
将来の方向性
The future research directions for a compound depend on its properties and potential applications. Compounds containing 1,2,3-triazole rings are of interest in various fields including medicinal chemistry, due to their potential biological activity1. Therefore, future research could involve investigating the biological activity of this compound and its potential uses in medicine.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-10(8(2)18-13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUJYCLGVGKJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

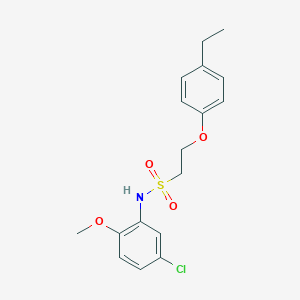
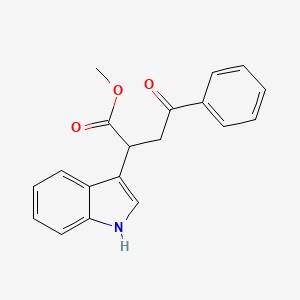
![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)
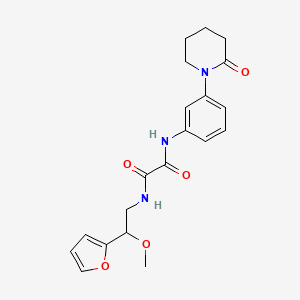
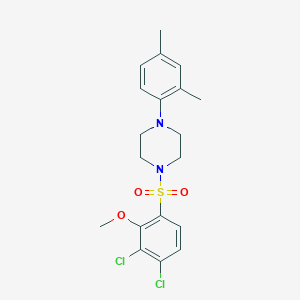
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
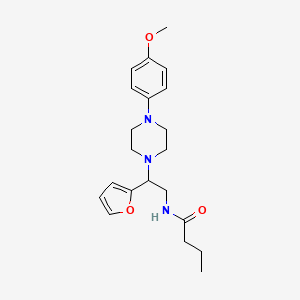

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)
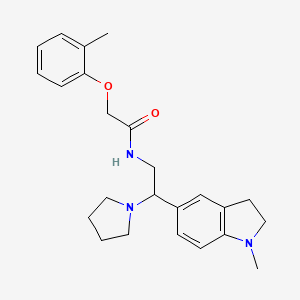
![2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2663411.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663412.png)